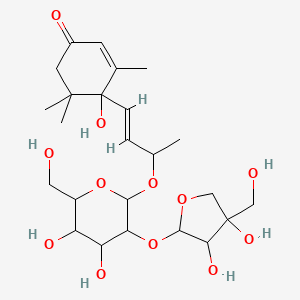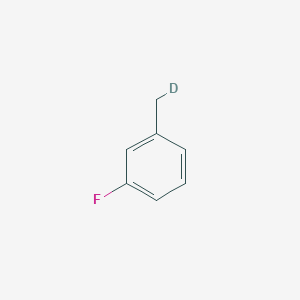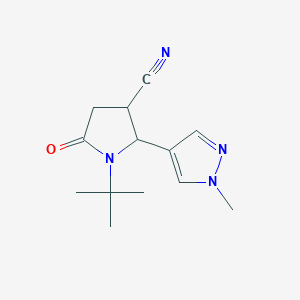
2-Ethoxyethanol-1,1,2,2-D4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethoxyethanol-1,1,2,2-D4 is a deuterated version of 2-Ethoxyethanol, a solvent widely used in commercial and industrial applications. The compound is characterized by the replacement of hydrogen atoms with deuterium, which is a stable isotope of hydrogen. This modification makes it particularly useful in various scientific research applications, including metabolic studies and nuclear magnetic resonance (NMR) spectroscopy.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The reaction typically involves the use of deuterated ethanol (C2D5OH) and ethylene oxide (C2H4O) under controlled conditions to ensure the incorporation of deuterium atoms.
Industrial Production Methods
Industrial production of 2-Ethoxyethanol-1,1,2,2-D4 involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for high yield and purity, often involving multiple steps of purification and quality control to ensure the final product meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions
2-Ethoxyethanol-1,1,2,2-D4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes and acids.
Reduction: Reduction reactions can convert it into simpler alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). Reaction conditions vary depending on the desired product but generally involve controlled temperatures and pH levels.
Major Products Formed
Major products formed from these reactions include ethylene glycol derivatives, aldehydes, and various substituted ethers. The specific products depend on the reaction conditions and reagents used.
Applications De Recherche Scientifique
2-Ethoxyethanol-1,1,2,2-D4 is extensively used in scientific research due to its unique properties:
Chemistry: It serves as a solvent and reagent in various chemical reactions and synthesis processes.
Biology: The compound is used in metabolic studies to trace biochemical pathways.
Medicine: It is employed in diagnostic imaging and as a reference standard in pharmaceutical research.
Industry: It finds applications in the production of paints, coatings, and cleaning agents
Mécanisme D'action
The mechanism of action of 2-Ethoxyethanol-1,1,2,2-D4 involves its interaction with various molecular targets and pathways. It acts as a solvent, facilitating the dissolution and interaction of different compounds. In metabolic studies, the deuterium atoms allow for the tracing of metabolic pathways without altering the compound’s chemical behavior .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methoxyethanol: Another glycol ether with similar solvent properties but different reactivity due to the presence of a methoxy group.
2-Butoxyethanol: A glycol ether with a longer carbon chain, offering different solubility and reactivity characteristics.
2-Propoxyethanol: Similar to 2-Ethoxyethanol but with a propoxy group, affecting its physical and chemical properties.
Uniqueness
2-Ethoxyethanol-1,1,2,2-D4 is unique due to the presence of deuterium atoms, which makes it particularly valuable in NMR spectroscopy and metabolic studies. The deuterium labeling allows for precise tracking and analysis in various scientific applications, setting it apart from its non-deuterated counterparts.
Propriétés
Numéro CAS |
1219805-07-8 |
|---|---|
Formule moléculaire |
C4H10O2 |
Poids moléculaire |
94.15 g/mol |
Nom IUPAC |
1,1,2,2-tetradeuterio-2-ethoxyethanol |
InChI |
InChI=1S/C4H10O2/c1-2-6-4-3-5/h5H,2-4H2,1H3/i3D2,4D2 |
Clé InChI |
ZNQVEEAIQZEUHB-KHORGVISSA-N |
SMILES isomérique |
[2H]C([2H])(C([2H])([2H])OCC)O |
SMILES canonique |
CCOCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-Butyl N-[3-(methylcarbamoyl)propyl]carbamate](/img/structure/B12310806.png)




![2-Amino-3-[(1-amino-1-carboxy-2-methylpropan-2-yl)trisulfanyl]-3-methylbutanoic acid](/img/structure/B12310837.png)


![7-Hydroxy-1-(3-methylbut-2-enyl)-3-oxabicyclo[3.2.1]octan-2-one](/img/structure/B12310869.png)
![(2S)-2-[[4-[[(6S)-2-amino-4-oxo-5-(trideuterio(113C)methyl)-3,4a,6,7-tetrahydropteridin-6-yl]methylamino]benzoyl]amino]pentanedioic acid](/img/structure/B12310881.png)


![rac-4-[(3R,4R)-4-(1-methyl-1H-imidazol-4-yl)pyrrolidine-3-carbonyl]morpholine dihydrochloride, trans](/img/structure/B12310898.png)
![rac-benzyl (3aR,6aS)-3a-[(chlorosulfonyl)methyl]-octahydrocyclopenta[b]pyrrole-1-carboxylate, cis](/img/structure/B12310900.png)
